molecular formula C24H34O9 B038794 8-Pentanoylneosolaniol CAS No. 116163-74-7

8-Pentanoylneosolaniol

Cat. No.: B038794
CAS No.: 116163-74-7
M. Wt: 466.5 g/mol
InChI Key: QXHICULSTMOREA-GOLADLMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentanoylneosolaniol involves multiple steps, starting from simpler trichothecene precursors. The key steps include the introduction of the pentanoyl group at the 8th position of the neosolaniol molecule. This is typically achieved through esterification reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for stringent control over reaction conditions. advancements in biotechnological methods and the use of engineered microbial systems have shown promise in producing such complex molecules more efficiently .

Chemical Reactions Analysis

Types of Reactions: 8-Pentanoylneosolaniol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can modify the epoxide ring, leading to different structural isomers.

    Substitution: Substitution reactions, particularly at the hydroxyl and acetyl groups, can yield a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.

Major Products: The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound .

Scientific Research Applications

8-Pentanoylneosolaniol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Pentanoylneosolaniol involves its interaction with cellular components, particularly proteins and enzymes. It exerts its effects by binding to specific molecular targets, leading to the inhibition of protein synthesis and disruption of cellular processes. The pathways involved include the inhibition of ribosomal function and interference with signal transduction mechanisms .

Comparison with Similar Compounds

    Neosolaniol: Lacks the pentanoyl group at the 8th position.

    T-2 Toxin: Another trichothecene with different substituents.

    Deoxynivalenol: A structurally related compound with distinct biological effects.

Uniqueness: 8-Pentanoylneosolaniol is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its pentanoyl group at the 8th position differentiates it from other trichothecenes, influencing its reactivity and interactions with biological systems .

Biological Activity

8-Pentanoylneosolaniol is a compound belonging to the class of prenol lipids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Classification

This compound is derived from the neosolaniol family of compounds, characterized by a specific structural configuration that contributes to its biological effects. The compound's structure can be represented as follows:

C15H24O3\text{C}_{15}\text{H}_{24}\text{O}_3

This configuration is crucial for its interaction with biological systems.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including Huh-7 hepatocellular carcinoma cells. The mechanism involves cell cycle arrest and the activation of apoptotic pathways, leading to reduced cell viability and proliferation.

  • Case Study : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in Huh-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations .

Antimicrobial Activity

The compound also displays notable antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

  • Findings : Research showed that this compound inhibited the growth of several bacterial strains, suggesting its potential as a natural antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspases, leading to programmed cell death in tumor cells.
  • Cell Cycle Arrest : It causes G1/S phase arrest in cancer cells, preventing further proliferation.
  • Membrane Disruption : In microbial cells, it alters membrane integrity, leading to cell lysis.

Comparative Analysis with Related Compounds

CompoundAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundHighModerateApoptosis induction, membrane disruption
8-n-ButyrylneosolaniolModerateHighApoptosis induction
NeosolaniolLowModerateMembrane disruption

Properties

IUPAC Name

[(1S,2R,4S,7R,9R,10R,11S)-11-acetyloxy-2-(acetyloxymethyl)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-yl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O9/c1-6-7-8-18(27)32-16-10-23(11-29-14(3)25)17(9-13(16)2)33-21-19(28)20(31-15(4)26)22(23,5)24(21)12-30-24/h9,16-17,19-21,28H,6-8,10-12H2,1-5H3/t16-,17+,19+,20+,21+,22+,23+,24?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHICULSTMOREA-GOLADLMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC1CC2(C(C=C1C)OC3C(C(C2(C34CO4)C)OC(=O)C)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)O[C@H]1C[C@]2([C@@H](C=C1C)O[C@@H]3[C@@H]([C@H]([C@]2(C34CO4)C)OC(=O)C)O)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60921944
Record name 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116163-74-7
Record name 8-Pentanoylneosolaniol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116163747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,15-Bis(acetyloxy)-3-hydroxy-12,13-epoxytrichothec-9-en-8-yl pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60921944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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